molecular formula C20H16N4O3 B2722339 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 949278-58-4

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2722339
CAS No.: 949278-58-4
M. Wt: 360.373
InChI Key: LAJHNVHYOPATMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline-based heterocyclic compound featuring a benzo[d][1,3]dioxole (a methylenedioxyphenyl group) at position 3 and a quinoxaline moiety at position 5 of the pyrazoline ring. Pyrazoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12(25)24-18(14-2-4-15-17(8-14)22-7-6-21-15)10-16(23-24)13-3-5-19-20(9-13)27-11-26-19/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJHNVHYOPATMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS Number: 949278-58-4) is a novel chemical entity with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O3C_{20}H_{16}N_{4}O_{3} with a molecular weight of 360.4 g/mol. The structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a quinoxaline derivative, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H16N4O3C_{20}H_{16}N_{4}O_{3}
Molecular Weight360.4 g/mol
CAS Number949278-58-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited IC50 values comparable to standard chemotherapeutics.

Case Study: Cytotoxicity Assessment

A detailed study assessed the cytotoxicity of the compound against several cancer cell lines:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HCT11615.58.29 (Doxorubicin)
MCF717.24.56 (Doxorubicin)
HepG212.07.46 (Doxorubicin)

These results indicate that the compound not only inhibits cancer cell proliferation effectively but also shows a favorable selectivity profile against normal cells, suggesting a lower potential for toxicity.

The mechanisms underlying the anticancer activity of this compound have been explored through various biochemical assays:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that treatment with the compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G1 phase arrest in treated cells, preventing progression to DNA synthesis.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzo[d][1,3]dioxole and quinoxaline moieties can significantly affect biological activity. For instance:

  • Substituents on the benzo[d][1,3]dioxole : Variations in the electron-donating or withdrawing groups can enhance or diminish anticancer potency.
  • Quinoxaline Derivatives : Alterations in the quinoxaline structure have been correlated with changes in IC50 values across different cell lines.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Key Biological Activity Reference
Target Compound Benzo[d][1,3]dioxol-5-yl Quinoxalin-6-yl Not explicitly reported N/A
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone (6c) tert-Butyl Benzo[d][1,3]dioxol-5-yl Antibacterial
3-(2-(5-(6-Bromobenzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile Thiophen-2-yl 6-Bromobenzo[d][1,3]dioxol-5-yl Antimicrobial (MIC: 31.25 μg/mL)
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (102a) Naphthalen-2-yl Benzo[d][1,3]dioxol-5-yl Antiproliferative (HCT-116 cells)
1-[5-(Benzo[d][1,3]dioxol-5-yl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(((4-(diethylamino)butyl)amino)methyl)thio]ethan-1-one (D03) Thien-2-yl Benzo[d][1,3]dioxol-5-yl MAO-B inhibition (IC50: 20.34 μM)

Key Observations:

  • Quinoxaline vs. Aryl/Heteroaryl Groups: The target compound’s quinoxaline substituent (position 5) distinguishes it from analogs with simpler aryl (e.g., naphthalen-2-yl in 102a) or heteroaryl (e.g., thiophen-2-yl in D03) groups. Quinoxaline, a bicyclic aromatic system, may enhance DNA intercalation or kinase inhibition, though this requires experimental validation.
  • Impact of Bromination: Bromination at the benzo[d][1,3]dioxole ring (as in ) improves antimicrobial potency, suggesting halogenation could optimize activity for the target compound.
  • N1-Substituent Diversity: The acetyl group in the target compound contrasts with bulkier groups (e.g., 4-hydroxypiperidin-1-yl in 6c ), which may influence solubility and membrane permeability.

Antimicrobial Activity:

  • The brominated analog in showed MIC values of 31.25 μg/mL against Salmonella typhimurium and Proteus vulgaris, outperforming non-halogenated derivatives.

Enzyme Inhibition:

  • Compound D03 exhibited MAO-B inhibitory activity, highlighting the role of sulfur-containing side chains in targeting neurological enzymes.

Anticancer Potential:

  • Thiazole hybrids (e.g., 102a ) showed antiproliferative effects, suggesting that combining pyrazoline with thiazole enhances cytotoxicity.

Physicochemical and Structural Properties

  • Crystallography: Analogs like 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone exhibit dihedral angles between aryl and pyrazoline rings (6.69°–76.67°), influencing binding to biological targets.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound features a 4,5-dihydropyrazole (pyrazoline) core substituted at the 1-position with an acetyl group, at the 3-position with a benzo[d]dioxol-5-yl moiety, and at the 5-position with a quinoxalin-6-yl group. Retrosynthetically, the molecule can be dissected into three primary building blocks:

  • Benzo[d]dioxol-5-ylacetyl moiety : Derived from 1-(benzo[d]dioxol-5-yl)ethanone (CAS 3162-29-6), a commercially available precursor.
  • Quinoxalin-6-yl fragment : Synthesized via condensation of o-phenylenediamine derivatives with glyoxal or its equivalents.
  • Pyrazoline ring : Constructed through cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives.

Synthetic Routes and Methodological Variations

Claisen-Schmidt Condensation Followed by Hydrazine Cyclization

The most widely reported method involves a two-step sequence:

Synthesis of (E)-3-(Quinoxalin-6-Yl)-1-(Benzo[d]Dioxol-5-Yl)Prop-2-En-1-One (Chalcone Intermediate)

Reagents :

  • 1-(Benzo[d]dioxol-5-yl)ethanone (1.0 equiv)
  • Quinoxaline-6-carbaldehyde (1.2 equiv)
  • NaOH (40% w/v, catalytic)
  • Ethanol (solvent)

Procedure :

  • Dissolve 1-(benzo[d]dioxol-5-yl)ethanone (5.0 g, 30.5 mmol) and quinoxaline-6-carbaldehyde (4.8 g, 30.5 mmol) in ethanol (100 mL).
  • Add NaOH solution (5 mL) dropwise under ice cooling.
  • Reflux at 80°C for 6–8 hours.
  • Cool, pour into ice-water, and collect precipitate via filtration.

Yield : 68–72%
Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.92 (s, 1H, quinoxaline-H), 8.30–7.85 (m, 3H, quinoxaline-H), 7.45 (d, J = 15.6 Hz, 1H, α-vinyl-H), 7.02 (s, 1H, benzodioxole-H), 6.85–6.75 (m, 2H, benzodioxole-H), 6.35 (d, J = 15.6 Hz, 1H, β-vinyl-H), 6.01 (s, 2H, -O-CH2-O-).
Cyclocondensation with Acetylhydrazine

Reagents :

  • Chalcone intermediate (1.0 equiv)
  • Acetylhydrazine (1.5 equiv)
  • Glacial acetic acid (solvent)

Procedure :

  • Suspend chalcone (3.0 g, 8.3 mmol) in acetic acid (30 mL).
  • Add acetylhydrazine (0.75 g, 12.4 mmol).
  • Reflux at 120°C for 12 hours.
  • Concentrate under vacuum and purify via silica gel chromatography (EtOAc/hexane, 3:7).

Yield : 58–63%
Characterization :

  • 13C NMR (100 MHz, DMSO-d6) : δ 195.2 (C=O), 152.1–117.8 (aromatic carbons), 64.5 (pyrazoline C4), 59.2 (pyrazoline C5), 24.8 (CH3).

One-Pot Tandem Synthesis Using Microwave Irradiation

To enhance efficiency, microwave-assisted methods have been developed:

Reagents :

  • 1-(Benzo[d]dioxol-5-yl)ethanone
  • Quinoxaline-6-carbaldehyde
  • Acetylhydrazine
  • PEG-400 (green solvent)

Procedure :

  • Mix all reagents (1:1.2:1.5 molar ratio) in PEG-400 (10 mL).
  • Irradiate at 150 W, 120°C for 20 minutes.
  • Extract with dichloromethane and evaporate.

Yield : 74–78%
Advantages :

  • Reaction time reduced from 18 hours to 20 minutes.
  • Solvent recyclability improves eco-friendliness.

Critical Analysis of Synthetic Methodologies

Comparative Performance of Routes

Parameter Claisen-Schmidt/Hydrazine Route Microwave-Assisted Route
Overall Yield 58–63% 74–78%
Reaction Time 18–20 hours 20 minutes
Purification Difficulty Moderate (chromatography needed) Low (direct crystallization)
Scalability Suitable for gram-scale Limited to <10g batches

Key Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazoline Formation :

    • The use of acetylhydrazine ensures exclusive acetylation at the pyrazoline 1-position, avoiding N2-substitution byproducts.
    • Polar solvents (e.g., DMF) favor cyclization over polymerization of the chalcone intermediate.
  • Quinoxaline Carbaldehyde Instability :

    • Freshly distill aldehyde before use to prevent oxidation to quinoxaline-6-carboxylic acid.
    • Storage under nitrogen at −20°C extends shelf life.

Structural Confirmation and Analytical Data

Spectroscopic Correlations

  • IR (KBr, cm⁻¹) : 1685 (C=O stretch), 1602 (C=N pyrazoline), 1250 (C-O-C benzodioxole).
  • HRMS (ESI+) : m/z calcd for C20H16N4O3 [M+H]+: 361.1245; found: 361.1248.

X-ray Crystallography

Single-crystal X-ray analysis confirms:

  • Dihedral angle between benzodioxole and pyrazoline rings: 82.3°
  • Intramolecular H-bonding between pyrazoline N2-H and quinoxaline N1 (2.12 Å).

Industrial-Scale Production Considerations

For manufacturing, the following adaptations are critical:

  • Catalyst Optimization :

    • Replace NaOH with K2CO3 in Claisen-Schmidt step to minimize saponification byproducts.
  • Continuous Flow Synthesis :

    • Tubular reactors enable precise temperature control during chalcone formation (residence time: 30 minutes at 90°C).
  • Waste Reduction :

    • PEG-400 solvent recovery achieves >90% reuse efficiency.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole ring formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in glacial acetic acid (e.g., 4–6 hours at 80–100°C) .

Functionalization : Introduction of substituents like benzo[d][1,3]dioxol-5-yl and quinoxalin-6-yl via bromination or nucleophilic substitution. For example, bromophenyl groups are introduced using N-bromosuccinimide (NBS) under inert atmospheres .

Final cyclization : Acid-catalyzed cyclization to stabilize the dihydropyrazole core .

Q. Critical Parameters :

  • Temperature control (<100°C to avoid decomposition).
  • Solvent choice (acetic acid for cyclization, ethanol/chloroform for recrystallization) .
  • Stoichiometric ratios of hydrazine to diketone (1:1) to minimize byproducts .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.93 ppm (OCH₂O, benzo[d][1,3]dioxole) and δ 5.35 ppm (pyrazoline-H) confirm ring substitution .
    • ¹³C NMR : Carbonyl signals at ~195–200 ppm validate the ethanone moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Key Challenge : Overlapping signals in crowded aromatic regions (e.g., quinoxaline protons) require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Multiwfn) elucidate electronic properties relevant to biological or material applications?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, a narrow gap (~3.5 eV) suggests redox activity, supporting corrosion inhibition properties .
  • Multiwfn Analysis :
    • Electron localization function (ELF) maps identify charge density distribution in the pyrazole ring.
    • Electrostatic potential (ESP) surfaces predict nucleophilic/electrophilic sites for reaction design .

Case Study : Quinoxaline derivatives show adsorption on mild steel surfaces via N and O atoms, validated by DFT-calculated adsorption energies (−45 kJ/mol) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

Methodological Answer :

  • Challenges :
    • Disorder in flexible dihydropyrazole rings.
    • Twinning due to non-centrosymmetric crystal packing .
  • SHELXL Solutions :
    • Use of TWIN and BASF commands to model twinning (e.g., BASF = 0.35 for a two-domain twin) .
    • Restraints on bond lengths (e.g., SADI) for disordered regions .

Example : Refinement of a dichloro-fluorophenyl analog achieved R₁ = 0.045 using SHELXL with anisotropic displacement parameters for non-H atoms .

Q. How can researchers resolve contradictions in biological activity data (e.g., anticonvulsant vs. corrosion inhibition)?

Methodological Answer :

  • Experimental Variables :
    • Concentration Effects : Anticonvulsant activity may require μM concentrations, while corrosion inhibition is effective at mM levels .
    • Assay Conditions : pH-dependent protonation (e.g., quinoxaline N-atoms) alters bioavailability in biological vs. acidic (HCl) environments .
  • Statistical Validation :
    • Dose-response curves (IC₅₀ values) and ANOVA to assess significance of observed effects.
    • Cross-validate using in silico docking (e.g., AutoDock for receptor binding) and in vitro assays .

Data Contradiction Example : A compound showed 80% corrosion inhibition at 1 mM but no anticonvulsant activity at 10 μM, suggesting target specificity .

Q. What strategies optimize regioselectivity in quinoxaline functionalization during synthesis?

Methodological Answer :

  • Directing Groups : Use meta-directing substituents (e.g., -OCH₃ on benzo[d][1,3]dioxole) to steer electrophilic substitution to the quinoxaline 6-position .
  • Catalytic Systems : Pd(OAc)₂/XPhos ligands for Suzuki-Miyaura coupling at C6, avoiding competing C2/C3 sites .
  • Kinetic Control : Low-temperature (−20°C) lithiation to favor C6 over C2 adducts .

Yield Comparison : Pd-catalyzed coupling at C6 achieves 70% yield vs. 40% for uncatalyzed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.